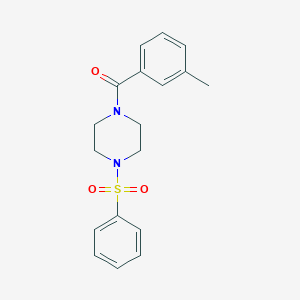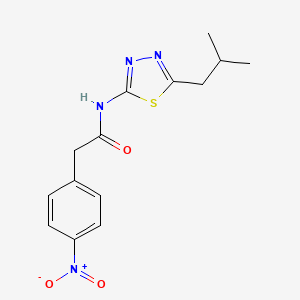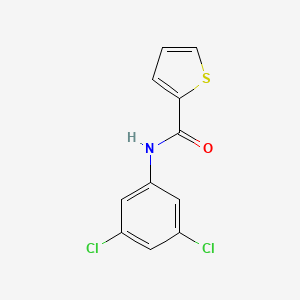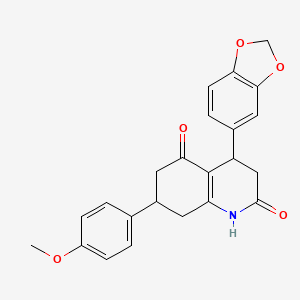
4-(2-methoxyphenoxy)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid
カタログ番号 B5601292
分子量: 342.4 g/mol
InChIキー: VOBCJFSFZQPIFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a derivative within the class of piperidine-carboxylic acids, which are of interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential as building blocks in chemical synthesis.
Synthesis Analysis
- Synthesis methods for similar compounds often involve multi-step reactions, including acylation, sulfonation, and substitution, as demonstrated in the synthesis of related compounds like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate (Wang et al., 2015).
Molecular Structure Analysis
- The molecular structure of related compounds is often confirmed using techniques such as NMR, MS, and X-ray single crystal diffraction. For instance, novel pyridine derivatives were characterized in this way (Feng, 2011).
Chemical Reactions and Properties
- Piperidine derivatives are known to undergo various chemical reactions, such as the acid-catalyzed ring opening, forming diverse products like dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).
Physical Properties Analysis
- The physical properties of such compounds, like melting points, solubility, and crystalline structure, can be studied through techniques like X-ray powder diffraction, as seen in related studies (Wang et al., 2017).
Chemical Properties Analysis
- Chemical properties, including reactivity, stability, and functional group behavior, can be explored through spectroscopic and theoretical studies. For example, a study on 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid investigated its spectroscopic properties using various techniques (Devi et al., 2020).
科学的研究の応用
Synthesis and Characterization
- The synthesis of novel pyridine derivatives, including compounds similar in structure to 4-(2-methoxyphenoxy)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid, showcases the exploration of antimicrobial activities. These compounds have demonstrated variable and modest activity against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
- Research into pyridine derivatives, including structures similar to this compound, has found considerable antibacterial activity. These studies contribute to the understanding of how structural modifications can enhance or modulate the biological activities of chemical compounds, providing insights into the design of new drugs with improved efficacy and safety profiles (Tamer et al., 2018).
Advanced Material Synthesis
- The development of new materials often involves the synthesis of complex organic compounds. Research into piperidine-4-carboxylic acid derivatives, including this compound, highlights the role of these compounds in the synthesis of materials with potential applications in various fields, including electronics, photonics, and nanotechnology. Such studies are crucial for advancing material science and engineering (Schmid et al., 2004).
Catalysis
- Catalysis is a critical area of research where organic compounds play a vital role in developing new catalytic processes. Studies involving compounds like this compound contribute to the understanding of how these molecules can act as ligands or catalysts in chemical reactions, leading to more efficient and selective processes in organic synthesis (Orio et al., 2010).
Corrosion Inhibition
- The study of corrosion inhibition is another area where this compound and its derivatives could potentially contribute. Research into similar compounds has shown that they can effectively inhibit corrosion in metals, offering insights into developing new corrosion inhibitors for industrial applications (Satpati et al., 2020).
特性
IUPAC Name |
4-(2-methoxyphenoxy)-1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-7-2-3-8-17(16)25-19(18(22)23)9-12-21(13-10-19)14-15-6-4-5-11-20-15/h2-8,11H,9-10,12-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBCJFSFZQPIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)


![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)
![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)


![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5601294.png)
![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)
![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)